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Compound of Interest

Compound Name: 2-Phenylethanol-d4

Cat. No.: B564626 Get Quote

Introduction

2-Phenylethanol-d4 is the deuterium-labeled isotopologue of 2-phenylethanol, an aromatic

alcohol known for its pleasant floral scent.[1][2][3] Found naturally in a variety of plants and

essential oils, 2-phenylethanol and its derivatives are widely used in the cosmetic, food, and

pharmaceutical industries.[4][5] The deuterated form, 2-Phenylethanol-d4, serves a critical

role in research and development, particularly for its application as an internal standard for

quantitative analysis and as a tracer in metabolic studies.[1]

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a

significant tool in the drug development process.[1][2] Deuteration can alter the

pharmacokinetic and metabolic profiles of pharmaceuticals, a phenomenon known as the

kinetic isotope effect.[2] This guide provides an in-depth overview of the chemical properties,

applications, relevant experimental protocols, and metabolic pathways associated with 2-
Phenylethanol-d4, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties
The fundamental properties of 2-Phenylethanol-d4 are summarized below. The physical

properties are largely based on its non-deuterated counterpart, 2-phenylethanol, as they are

expected to be very similar.
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Property Value Source(s)

IUPAC Name 2-phenylethan-1,1,2,2-d4-ol [2]

Synonyms

Phenylethyl alcohol-d4,

Phenethyl alcohol-d4, Benzyl

carbinol-d4

[1]

CAS Number 107473-33-6 [1][6]

Molecular Formula C₈H₆D₄O [2]

Molecular Weight 126.19 g/mol [6]

Appearance Colorless liquid [1][2][3]

Odor Pleasant floral, rose-like [1][3][7]

Melting Point -27 °C / -16.6 °F [8][9]

Boiling Point 219 - 221 °C / 426 - 430 °F [8][10]

Density ~1.02 g/mL at 20 °C [9]

Solubility

Slightly soluble in water;

miscible with most organic

solvents.

[7]

Partition Coefficient (log P) 1.4 [6]

Topological Polar Surface Area 20.2 Å² [6]

Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of 2-
Phenylethanol-d4. While specific datasets are proprietary, the expected spectral

characteristics are as follows:
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Technique Expected Characteristics

¹H NMR

The proton signals corresponding to the ethyl

group (-CH₂-CH₂-) in standard 2-phenylethanol

will be absent due to the deuterium substitution

at these four positions. Aromatic proton signals

will remain.

¹³C NMR

Carbon signals for the deuterated positions (C1

and C2 of the ethyl group) will appear as

multiplets (typically triplets) due to C-D coupling

and will have a lower intensity compared to the

non-deuterated analogue.

Mass Spectrometry (MS)

The molecular ion peak (M+) will be observed at

m/z 126, which is 4 mass units higher than that

of the non-deuterated 2-phenylethanol (m/z

122). This mass shift is the basis for its use as

an internal standard.

Infrared (IR) Spectroscopy

C-D stretching vibrations will appear at a lower

frequency (approx. 2100-2250 cm⁻¹) compared

to the C-H stretching vibrations (approx. 2850-

3000 cm⁻¹) of the non-deuterated compound.

Applications in Research and Development
The primary utility of 2-Phenylethanol-d4 lies in its application as a stable isotope-labeled

internal standard.

1. Quantitative Analysis: In analytical methods such as Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), 2-
Phenylethanol-d4 is used as an internal standard.[1] It co-elutes with the non-deuterated

analyte but is distinguished by its higher mass. This allows for precise quantification by

correcting for variations in sample preparation and instrument response.

2. Pharmacokinetic and Metabolic Studies: As a tracer, 2-Phenylethanol-d4 is invaluable for

studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol or
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structurally similar drugs.[1][2] The deuterium label allows researchers to track the compound

and its metabolites in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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